2,6-Dimethyl-3,4,5,8-tetrahydroimidazo[4,5-f]benzimidazole
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Overview
Description
2,6-Dimethyl-3,4,5,8-tetrahydroimidazo[4,5-f]benzimidazole is a heterocyclic compound that features a fused benzene and imidazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-3,4,5,8-tetrahydroimidazo[4,5-f]benzimidazole typically involves the fusion of benzene and imidazole moieties. One common method involves the reduction of 2-nitro-4-methylacetanilide to obtain 2,6-dimethylbenzimidazole . Another approach includes alkylation or acylation of the secondary amine, treating it with different alkyl- or arylalkylbromides in acetonitrile or acid chlorides in dimethoxyethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-3,4,5,8-tetrahydroimidazo[4,5-f]benzimidazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This can be used to remove oxygen or introduce hydrogen atoms.
Substitution: Common in aromatic systems, where hydrogen atoms can be replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorine, followed by nucleophilic substitution with various nucleophiles.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxyl or carbonyl derivatives, while substitution reactions could introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2,6-Dimethyl-3,4,5,8-tetrahydroimidazo[4,5-f]benzimidazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in targeting bacterial enzymes.
Medicine: Explored for its anticancer properties, showing activity against various cancer cell lines.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-3,4,5,8-tetrahydroimidazo[4,5-f]benzimidazole involves its interaction with specific molecular targets. For instance, it can inhibit bacterial enzymes by binding to their active sites, thereby preventing the enzyme from catalyzing its normal reaction . This inhibition can disrupt bacterial metabolism and growth, making it a potential antibacterial agent.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Dimethyl-4,5,7,8-tetrahydro-6H-imidazo[4,5-e][1,4]-diazepine-5,8-dithione
- 2-(4-fluorophenyl)-8,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
Uniqueness
2,6-Dimethyl-3,4,5,8-tetrahydroimidazo[4,5-f]benzimidazole is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its fused ring system and the presence of multiple functional groups make it a versatile compound for various applications, distinguishing it from other similar heterocyclic compounds.
Properties
CAS No. |
114205-32-2 |
---|---|
Molecular Formula |
C10H12N4 |
Molecular Weight |
188.234 |
IUPAC Name |
2,6-dimethyl-3,4,5,8-tetrahydroimidazo[4,5-f]benzimidazole |
InChI |
InChI=1S/C10H12N4/c1-5-11-7-3-9-10(4-8(7)12-5)14-6(2)13-9/h3-4H2,1-2H3,(H,11,12)(H,13,14) |
InChI Key |
JOCIMOUWHWJCQL-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(N1)CC3=C(C2)N=C(N3)C |
Synonyms |
Benzo[1,2-d:4,5-d]diimidazole, 1,4,7,8-tetrahydro-2,6-dimethyl- (6CI) |
Origin of Product |
United States |
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